molecular formula C14H20O3 B1522552 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid CAS No. 1183487-83-3

2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid

Cat. No.: B1522552
CAS No.: 1183487-83-3
M. Wt: 236.31 g/mol
InChI Key: FDTFWXQBGIXJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid is a chemical compound with the molecular formula C14H20O3

Chemical Reactions Analysis

Common Reagents and Conditions:

    Comparison with Similar Compounds

    • 2-Methyl-2-(4-methoxyphenyl)propanoic acid

    • 2-Methyl-2-(4-ethoxyphenyl)propanoic acid

    • 2-Methyl-2-(4-propoxyphenyl)propanoic acid

    Properties

    IUPAC Name

    2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FDTFWXQBGIXJEW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H20O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    236.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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